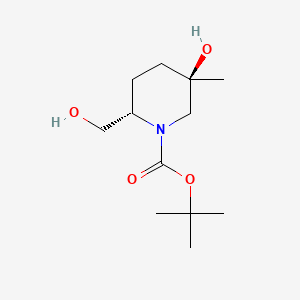
Tert-butyl (2S,5R)-5-hydroxy-2-(hydroxymethyl)-5-methyl-piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2S,5R)-5-hydroxy-2-(hydroxymethyl)-5-methyl-piperidine-1-carboxylate is a chemical compound with the molecular formula C12H23NO3. It is a piperidine derivative, characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a hydroxyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,5R)-5-hydroxy-2-(hydroxymethyl)-5-methyl-piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent, which facilitates the formation of the tert-butyl ester group under metal-free conditions . Another approach utilizes flow microreactor systems, which offer a more efficient and sustainable method for the direct introduction of the tert-butoxycarbonyl group into the piperidine ring .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters, including this compound, often employs continuous flow processes. These processes are favored for their efficiency, scalability, and reduced environmental impact compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (2S,5R)-5-hydroxy-2-(hydroxymethyl)-5-methyl-piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The hydroxyl and hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include tert-butyl hydroperoxide for oxidation and various reducing agents for reduction reactions. The conditions for these reactions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce different piperidine derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl (2S,5R)-5-hydroxy-2-(hydroxymethyl)-5-methyl-piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of tert-butyl (2S,5R)-5-hydroxy-2-(hydroxymethyl)-5-methyl-piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups play a crucial role in its reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate: A closely related compound with a similar structure but different functional groups.
Tert-butyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate: Another similar compound with variations in the hydroxyl and hydroxymethyl groups.
Uniqueness
Tert-butyl (2S,5R)-5-hydroxy-2-(hydroxymethyl)-5-methyl-piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H23NO4 |
|---|---|
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
tert-butyl (2S,5R)-5-hydroxy-2-(hydroxymethyl)-5-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-8-12(4,16)6-5-9(13)7-14/h9,14,16H,5-8H2,1-4H3/t9-,12+/m0/s1 |
Clave InChI |
OHGSPRFDNOGLAW-JOYOIKCWSA-N |
SMILES isomérico |
C[C@]1(CC[C@H](N(C1)C(=O)OC(C)(C)C)CO)O |
SMILES canónico |
CC1(CCC(N(C1)C(=O)OC(C)(C)C)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


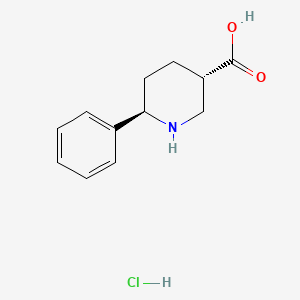
![3-methylsulfonylsulfanyl-N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)propanamide](/img/structure/B13901941.png)


![3-[Benzyl(methyl)amino]oxetane-3-carboxamide](/img/structure/B13901952.png)
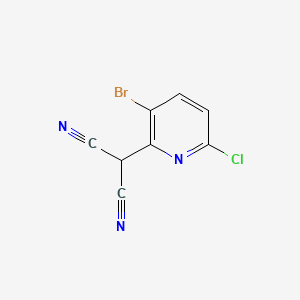
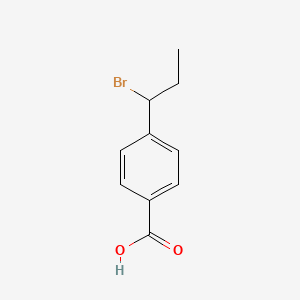
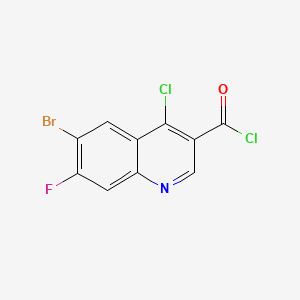

![1-[(2S)-azetidin-2-yl]-N,N-dimethyl-methanamine;2,2,2-trifluoroacetic acid](/img/structure/B13901990.png)
![(2S)-2-amino-N-[(2S)-2-amino-3-[hexadecyl-[(Z)-octadec-9-enyl]amino]-3-oxopropyl]-5-(diaminomethylideneamino)pentanamide;hydrochloride](/img/structure/B13901992.png)
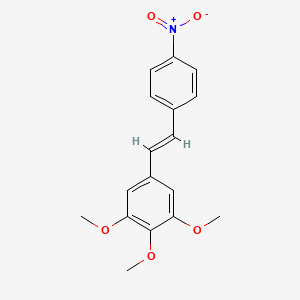
![(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoic acid](/img/structure/B13902015.png)

